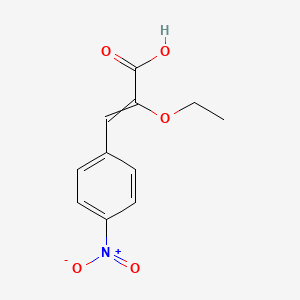
2,2'-(Ethane-1,2-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Ethylenebis(benzoic acid) is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol It is a derivative of benzoic acid, characterized by the presence of two benzoic acid moieties linked by an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethylenebis(benzoic acid) typically involves the reaction of ethylene glycol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product. The reaction conditions often involve elevated temperatures and the presence of an acid catalyst to promote the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of 2,2’-Ethylenebis(benzoic acid) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,2’-Ethylenebis(benzoic acid) suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Ethylenebis(benzoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-Ethylenebis(benzoic acid) yields benzoic acid derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
2,2’-Ethylenebis(benzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: 2,2’-Ethylenebis(benzoic acid) is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-Ethylenebis(benzoic acid) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
2,2’-Ethylenebis(benzoic acid) can be compared with other similar compounds, such as:
Benzoic Acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the ethylene bridge.
2,2’-Methylenebis(benzoic acid): Another derivative with a methylene bridge instead of an ethylene bridge, which may exhibit different reactivity and applications.
The uniqueness of 2,2’-Ethylenebis(benzoic acid) lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[2-(2-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
FPHUCWKGLQCTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
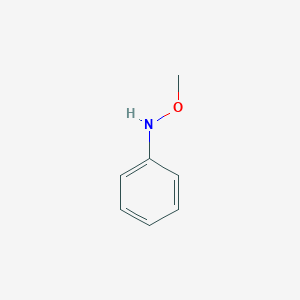


![Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B8655656.png)
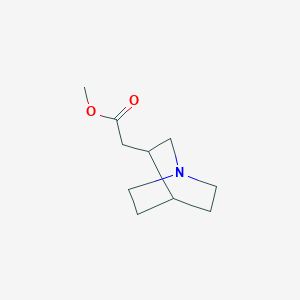


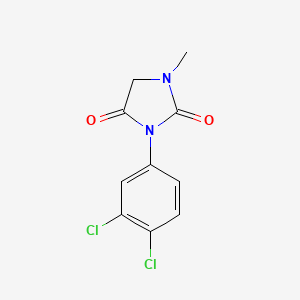
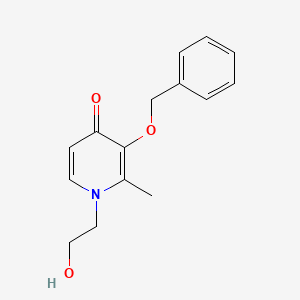
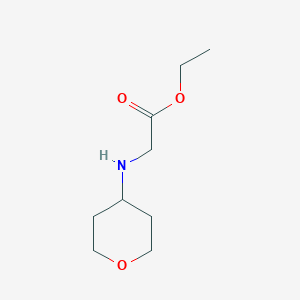
![(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine](/img/structure/B8655701.png)
![9H-pyrimido[4,5-b]indole](/img/structure/B8655721.png)
![(1R*,2S*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B8655729.png)
